

# EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**EOC317**, also known as ACTB-1003, is a potent, orally bioavailable small molecule that functions as a multi-mode kinase inhibitor. It has demonstrated significant potential in preclinical studies as an antineoplastic agent by simultaneously targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of **EOC317**, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental considerations and visualizations of the targeted signaling pathways are presented to support further research and development efforts.

## **Chemical Properties and Identification**

**EOC317** is a complex heterocyclic molecule with the chemical formula C27H26F5N7O3. It is identified by the CAS number 939805-30-8.



| Property          | Value                                                                 |  |
|-------------------|-----------------------------------------------------------------------|--|
| CAS Number        | 939805-30-8                                                           |  |
| Molecular Formula | C27H26F5N7O3                                                          |  |
| Molecular Weight  | 591.53 g/mol                                                          |  |
| Synonyms          | ACTB-1003, EDP317                                                     |  |
| Class             | Antineoplastics; Morpholines; Pyrroles; Small molecules; Triazines[1] |  |

### **Mechanism of Action**

**EOC317** exerts its anti-cancer effects by inhibiting multiple protein kinases that are crucial for tumor growth and survival. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, as well as the downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][2][3]

Table 2: Kinase Inhibition Profile of **EOC317** 

| Target | IC50 (nM) | Biological Function                  |
|--------|-----------|--------------------------------------|
| VEGFR2 | 2         | Angiogenesis                         |
| Tie-2  | 4         | Angiogenesis                         |
| FGFR1  | 6         | Cell proliferation, survival,        |
| RSK    | 5         | Cell growth, proliferation, survival |
| p70S6K | 32        | Protein synthesis, cell growth       |

The multi-targeted nature of **EOC317** allows it to combat cancer through a variety of mechanisms:



- Inhibition of Angiogenesis: By targeting VEGFR2 and Tie-2, EOC317 can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[2]
- Targeting Cancer Mutations: Inhibition of FGFR addresses cancers that are driven by genetic alterations in this receptor family.[2]
- Induction of Apoptosis: Through the inhibition of the PI3K/AKT/mTOR pathway, including downstream effectors like RSK and p70S6K, EOC317 can induce programmed cell death in cancer cells.[2]

## **Preclinical Efficacy**

Preclinical studies have demonstrated the potent anti-tumor activity of **EOC317** in various cancer models.

#### In Vitro Studies

**EOC317** has shown dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations.[2]

- OPM2 (Human Multiple Myeloma): This cell line harbors an FGFR3 translocation and mutation.[2]
- Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are driven by FGFR1 overexpression.[2]

#### **In Vivo Studies**

In vivo xenograft models have further confirmed the anti-cancer effects of **EOC317**.

- H460 (Human Lung Cancer): In vivo mechanism of action studies in H460 tumors demonstrated inhibition of RSK and p70S6K, coupled with the induction of apoptosis, as evidenced by PARP cleavage and TUNEL assays.[2]
- HCT-116 (Human Colon Cancer): EOC317 was shown to inhibit tumor angiogenesis, confirmed by the inhibition of CD31 staining in tumor sections.[2] Importantly, EOC317 could be combined with standard chemotherapy agents like 5-fluorouracil (5-FU) or paclitaxel without increasing toxicity.[2]



# **Signaling Pathways**

The following diagrams illustrate the key signaling pathways targeted by **EOC317**.



Click to download full resolution via product page

FGFR Signaling Pathway Inhibition by **EOC317** 





Click to download full resolution via product page

VEGFR2 and Tie-2 Signaling Pathway Inhibition by **EOC317** 





Click to download full resolution via product page

PI3K/AKT/mTOR Signaling Pathway Inhibition by EOC317

## **Experimental Protocols: Key Considerations**

While specific, detailed protocols for **EOC317** are not publicly available, the following provides a general framework for key experiments based on standard methodologies.



### **Kinase Inhibition Assay (Biochemical Assay)**

- Objective: To determine the IC50 of **EOC317** against target kinases.
- Principle: A variety of assay formats can be used, such as FRET-based assays (e.g., LanthaScreen®) or luminescence-based assays (e.g., Kinase-Glo®). These assays typically involve a purified kinase, a substrate (peptide or protein), and ATP. The inhibitor (EOC317) is added at various concentrations, and the kinase activity is measured.
- General Protocol:
  - Prepare a dilution series of EOC317.
  - In a multi-well plate, combine the kinase, a fluorescently labeled or biotinylated substrate, and ATP.
  - Add the different concentrations of EOC317 to the wells.
  - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
  - Stop the reaction and measure the signal (e.g., fluorescence or luminescence).
  - Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

#### **Cell Proliferation Assay**

- Objective: To assess the effect of EOC317 on the proliferation of cancer cell lines.
- Principle: Assays like MTT, XTT, or CellTiter-Glo® measure cell viability as an indicator of proliferation.
- General Protocol:
  - Seed cancer cells (e.g., OPM2, Ba/F3-TEL-FGFR1) in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of EOC317.



- Incubate for a specified period (e.g., 72 hours).
- Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence.
- Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

### **Western Blot Analysis**

- Objective: To analyze the effect of EOC317 on the phosphorylation status of target proteins and downstream signaling molecules.
- Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
- General Protocol:
  - Treat cancer cells with EOC317 for a specified time.
  - Lyse the cells to extract proteins.
  - Determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-RSK, RSK, p-p70S6K, p70S6K, p-AKT, AKT).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.



#### In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **EOC317** in a living organism.
- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.
- · General Protocol:
  - Inject cancer cells (e.g., H460, HCT-116) subcutaneously into the flank of immunocompromised mice.
  - Monitor the mice for tumor growth.
  - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  - Administer EOC317 orally at different doses, according to a predetermined schedule.
  - Measure tumor volume and body weight regularly.
  - At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry for markers like CD31).

#### **Clinical Development and Future Directions**

Phase I clinical trials for **EOC317** in solid tumors have been conducted.[1] However, the development for certain cancer types was discontinued.[1] Despite this, the multi-targeted mechanism of action of **EOC317** continues to make it a valuable tool for cancer research, particularly in the context of tumors with specific genetic alterations in the FGFR and PI3K pathways. Further investigation into biomarkers that predict response to **EOC317** could help identify patient populations most likely to benefit from this therapeutic approach.

#### Conclusion

**EOC317** is a potent multi-mode kinase inhibitor with demonstrated preclinical activity against various cancer models. Its ability to simultaneously target key pathways in tumorigenesis and angiogenesis provides a strong rationale for its continued investigation as a potential anticancer agent. This technical guide offers a comprehensive overview of its properties and



mechanism of action to aid researchers in designing and interpreting future studies with this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EOC 317 AdisInsight [adisinsight.springer.com]
- 2. ascopubs.org [ascopubs.org]
- 3. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com